(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexanecarboxylic acid
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Description
“(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C16H19NO4 and a molecular weight of 289.33 . It is also known by other synonyms such as “rac-2-[(3-Acetylphenyl)carbamoyl]cyclohexanecarboxylic acid” and "Cyclohexanecarboxylic acid, 2-[[(3-acetylphenyl)amino]carbonyl]-, (1R,2S)-rel" .
Molecular Structure Analysis
The molecular structure analysis of a compound like “(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexanecarboxylic acid” would typically involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray photoelectron spectroscopy . These techniques can provide detailed information about the atomic and electronic structure of the molecule.Chemical Reactions Analysis
The chemical reactions involving “(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexanecarboxylic acid” would depend on the specific conditions and reactants present. In general, carboxylic acids like this compound can undergo a variety of reactions, including esterification, amide formation, and decarboxylation .Scientific Research Applications
Antibacterial and Antifungal Properties
The compound’s carbamoyl group suggests potential antibacterial and antifungal activity. Researchers have studied its effects against various pathogens, including bacteria and fungi. Identifying its specific targets and assessing its efficacy could contribute to the development of new antimicrobial agents.
properties
IUPAC Name |
(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16(20)21/h4-6,9,13-14H,2-3,7-8H2,1H3,(H,17,19)(H,20,21)/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPFDTLCMOBABK-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)[C@H]2CCCC[C@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexanecarboxylic acid |
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